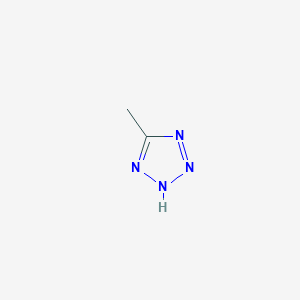

5-Methyltetrazole

Description

Properties

IUPAC Name |

5-methyl-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4/c1-2-3-5-6-4-2/h1H3,(H,3,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGLNCKSNVGDNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074710 | |

| Record name | 2H-Tetrazole, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4076-36-2 | |

| Record name | 5-Methyl-2H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4076-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyltetrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004076362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyltetrazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Tetrazole, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHYLTETRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G22VBQ3QPY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Conditions and Catalysts

The US patent US4791210A discloses a process achieving >98% yield by reacting acetonitrile with alkali or ammonium azides in the presence of trialkylamines (e.g., triethylamine or tripropylamine). Key parameters include:

-

Temperature : 110–135°C (optimal range), with higher temperatures accelerating side reactions.

-

Molar Ratios : A 2–12 mol-% excess of azide ensures complete conversion of acetonitrile.

-

Catalysts : Triethylamine hydrochloride (Et₃N·HCl) or tripropylamine hydrochloride, which stabilize intermediates and suppress byproducts.

Post-Reaction Processing

The crude product is treated with sodium hydroxide (pH 12.9) to liberate triethylamine, which is distilled off. Subsequent acidification with hydrochloric acid (pH 1.3) precipitates this compound, which is purified via activated carbon filtration and azeotropic drying with isobutanol. This method’s scalability is demonstrated in Example 1, yielding 69 grams of product with >99% purity.

Green Catalytic Synthesis (CN Patent CN105237490A)

Catalyst and Solvent Innovations

The Chinese patent CN105237490A emphasizes sustainability through reusable acid-activated catalysts (e.g., attapulgite or acidic ion-exchange resins) and reduced solvent waste. Reaction conditions include:

-

Temperature : 60–180°C (135°C optimal).

-

Catalyst Loading : 5–50% of sodium azide mass.

-

Solvents : Ethanol, methanol, or toluene, minimizing environmental impact compared to traditional DMF/DMSO systems.

Yield and Cost Efficiency

A comparative analysis of this method against traditional aqueous-phase synthesis reveals significant improvements:

| Parameter | CN105237490A Method | Traditional Method |

|---|---|---|

| Yield | 84% | 58% |

| Catalyst Reusability | Yes (≥5 cycles) | No |

| Solvent Recovery | 95% | 70% |

Example 3 demonstrates the use of attapulgite catalyst in dimethylformamide (DMF), yielding 84% product with minimal wastewater generation.

Alternative Approaches and Limitations

Aluminum Azide Method

Early attempts using aluminum azide (Al(N₃)₃) in tetrahydrofuran (THF) achieved 63% yield but were economically unviable due to poor azide utilization (only one of three azide ions reacted).

Photochemical and Solid-State Methods

While matrix-isolation studies of 5-mercapto-1-methyltetrazole provide insights into tautomeric forms, these methods remain experimental and lack industrial relevance.

Industrial-Scale Optimization Strategies

Temperature and Pressure Control

Maintaining temperatures <135°C in pressurized reactors (5–10 bar) prevents decomposition of heat-sensitive intermediates. The CN105237490A protocol uses high-pressure autoclaves to achieve 84% yield in 10 hours.

Waste Reduction Techniques

-

Catalyst Recycling : Acid-treated attapulgite retains >90% activity after five cycles.

-

Solvent Recovery : Distillation recovers 95% of acetonitrile, reducing raw material costs.

Comparative Analysis of Methods

The table below summarizes key metrics for the two dominant industrial methods:

Chemical Reactions Analysis

Types of Reactions

5-Methyltetrazole undergoes various chemical reactions, including:

Substitution Reactions: It can participate in metalation-substitution reactions, where the hydrogen atom at the 5-position is replaced by other functional groups.

Azo Coupling Reactions: This compound can form azo compounds through coupling reactions with oxidants such as trichloroisocyanuric acid, sodium dichloroisocyanurate, and tert-butyl hypochlorite.

Common Reagents and Conditions

Metalation-Substitution: This reaction is performed under batch conditions using a metalation/electrophilic trapping strategy, achieving high yields.

Azo Coupling: This reaction involves the use of oxidants like trichloroisocyanuric acid, sodium dichloroisocyanurate, and tert-butyl hypochlorite.

Major Products

Substituted Tetrazoles: The metalation-substitution reaction produces various substituted tetrazoles, which are valuable intermediates in medicinal chemistry.

Azo Compounds:

Scientific Research Applications

Pharmaceutical Applications

5-Methyltetrazole serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including antibiotics and antifungal agents.

Antibiotic Synthesis

- Case Study : this compound is utilized in the preparation of cephalosporin antibiotics, which are known for their broad-spectrum antibacterial activity. The compound's structure allows for modifications that enhance the pharmacological properties of the resulting drugs .

Antifungal Agents

- Novel Compounds : Research indicates that 5-MT is involved in creating novel antifungal agents derived from N-iodopropargylazoles and N-triiodoallylazoles. These compounds have shown effectiveness against various fungal strains, highlighting the potential of 5-MT in treating fungal infections .

| Application | Description |

|---|---|

| Antibiotics | Intermediate for cephalosporins |

| Antifungal Agents | Synthesis of N-iodopropargylazoles and N-triiodoallylazoles |

The biological activities of tetrazole derivatives, including 5-MT, have been extensively studied. These compounds exhibit a range of pharmacological effects.

Antimicrobial Properties

- Research Findings : Tetrazolium derivatives have demonstrated significant antibacterial and antifungal properties. For instance, certain derivatives have shown activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Anti-inflammatory and Analgesic Effects

- Studies suggest that 5-MT derivatives possess anti-inflammatory and analgesic properties, making them candidates for pain management therapies .

| Biological Activity | Effect |

|---|---|

| Antibacterial | Effective against various bacteria |

| Antifungal | Active against fungal infections |

| Anti-inflammatory | Potential for pain relief |

Material Science Applications

In addition to its pharmaceutical uses, this compound has applications in materials science, particularly in the development of energetic materials.

Explosive Materials

- Lead-Free Explosives : Research has focused on using 5-MT in the formulation of lead-free primary explosives. Its coordination with transition metals enhances the performance and stability of these materials, making them suitable for safe ignition applications .

Environmental Applications

- Iodine Contamination : A study highlights the potential use of 5-MT-based materials for addressing environmental challenges related to iodine contamination in water sources .

| Material Science Application | Description |

|---|---|

| Explosives | Component in lead-free primary explosives |

| Environmental Materials | Addressing iodine contamination |

Synthesis Techniques

The production of this compound involves several synthetic routes, with high yields achievable through specific chemical reactions.

Synthesis Process

Mechanism of Action

The mechanism of action of 5-Methyltetrazole varies depending on its application. In medicinal chemistry, tetrazole derivatives often act as bioisosteres of carboxylic acids, mimicking their biological activity. For example, some tetrazole-containing drugs inhibit the fungal enzyme cytochrome P450, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.

Comparison with Similar Compounds

5-Thio-Substituted Tetrazoles

5-Thio-substituted derivatives, such as 5-(methylthio)tetrazole, exhibit enhanced UV absorption (ε₂₅₄ = 2520 M⁻¹·cm⁻¹) compared to 5-methyltetrazole, making them suitable for photochemical applications . These compounds also demonstrate antibacterial activity, unlike this compound, due to sulfur’s electronegativity and improved membrane permeability .

5-Aryl/Alkyl Derivatives

Derivatives like 1-(4’-chlorophenyl)-5-methyl-1H-tetrazole (melting point: 148–150°C) and 5-methyl-1-(4’-methoxynaphthalen-1’-yl)-1H-tetrazole are synthesized via nucleophilic substitution, yielding thermally stable compounds with applications in coordination chemistry . In contrast, this compound lacks aromatic stabilization, resulting in lower melting points and reduced thermal resilience.

Nitro Derivatives

5-Nitro-2H-tetrazole derivatives, such as methyl-5-nitrotetrazole, are synthesized via diazotization and exhibit higher energetic performance due to nitro group-induced density and oxygen balance. However, they are more sensitive to impact and friction than this compound .

Energetic Compounds

5-(Fluorodinitromethyl)-2H-tetrazole, a high-energy analog, has superior detonation velocity (VD = 8,950 m/s) and oxygen balance (+3.1%) compared to this compound. However, its impact sensitivity (IS = 2 J) and friction sensitivity (FS = 5 N) limit practical use, whereas this compound is less sensitive and thermally stable (decomposition temperature >200°C) .

Electrochemical Properties

This property enhances its utility in redox-active materials, such as MOF-based supercapacitors .

Spectroscopic Characteristics

UV-Vis spectroscopy reveals stark differences:

| Compound | ε₂₅₄ (M⁻¹·cm⁻¹) |

|---|---|

| This compound | 4.89 |

| 5-(Methylthio)tetrazole | 2520 |

| 5-Phenyltetrazole | 8670 |

The low absorbance of this compound at 254 nm limits its use in photoactivated reactions, unlike thio- or aryl-substituted analogs .

Biological Activity

5-Methyltetrazole (MT) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Synthesis of this compound

This compound can be synthesized through various methods, including the reaction of acetonitrile with alkali azides or ammonium azide, yielding high purity and yields above 98% . This compound serves as a pharmaceutical intermediate, particularly in the preparation of antibiotics and other therapeutic agents .

1. Antimicrobial Activity

Research has indicated that this compound derivatives exhibit significant antimicrobial properties. For instance, new derivatives synthesized from 1-[(tetrazol-5-yl)methyl]indole showed potent antibacterial activity against various strains, including Escherichia coli and Candida albicans . Some compounds demonstrated higher efficacy than traditional antibiotics like fusidic acid .

2. Anticancer Properties

Recent studies have highlighted the anticancer potential of tetrazole derivatives. A study evaluating the cytotoxicity of synthesized tetrazoles against epidermoid cancer cells (A431) and colon cancer cells (HCT116) revealed promising results. The compound 3-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acrylonitrile exhibited significant inhibition with an IC50 value of 44.77 µg/mL against A431 cells . Furthermore, molecular docking studies suggested strong binding affinity to key proteins involved in cancer proliferation .

3. Antitubercular Activity

In the search for new antitubercular agents, a series of thiazolone piperazine tetrazole derivatives were synthesized and tested. Among these, specific compounds exhibited MIC values lower than those of established treatments like ethambutol and pyrazinamide, indicating their potential as effective alternatives in tuberculosis therapy .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Antioxidant Activity : Tetrazoles have been shown to exhibit antioxidant properties by scavenging free radicals, which is crucial in mitigating oxidative stress in various diseases .

- Enzyme Inhibition : Certain tetrazoles act as inhibitors of key enzymes involved in metabolic pathways, enhancing their therapeutic efficacy against infections and cancers .

- Apoptosis Induction : Some derivatives have been found to induce apoptosis in cancer cells through mitochondrial pathways, activating caspases that lead to cell death .

Case Study 1: Antimicrobial Efficacy

A study conducted on new tetrazole derivatives demonstrated their effectiveness against a range of microbial pathogens. The results indicated that specific compounds exhibited a mortality rate exceeding 99% against tested microbes, showcasing their potential as potent antimicrobial agents .

Case Study 2: Anticancer Potential

In another investigation focused on anticancer activity, synthesized tetrazole derivatives were tested against multiple human cancer cell lines. The findings revealed that certain compounds displayed IC50 values significantly lower than conventional chemotherapeutics, suggesting their potential as new anticancer drugs .

Data Summary

Q & A

Q. Table 1: Comparison of Synthetic Methods

Basic: What analytical techniques are critical for characterizing this compound’s structural and electronic properties?

Answer:

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks. For example, this compound in coordination polymers (CPs) forms 1D zigzag chains with Zn(II), confirmed by single-crystal studies .

- NMR spectroscopy : ¹H and ¹³C NMR distinguish tautomeric forms (1H- vs. 2H-tetrazole) and substituent effects.

- Thermogravimetric analysis (TGA) : Assesses thermal stability, crucial for applications in energetic materials or CPs .

Advanced: How does this compound function as a ligand in coordination polymers (CPs), and what properties emerge from these structures?

Answer:

this compound’s nitrogen-rich structure enables versatile coordination modes with transition metals (e.g., Zn²⁺, Cu²⁺). Key findings include:

- Structural diversity : Forms 1D chains or 3D networks depending on auxiliary ligands (e.g., carboxylic acids). Synergistic effects with ligands like nicotinic acid (Hna) enhance porosity and surface area .

- Functional properties : Zn(II)-5-Methyltetrazole CPs exhibit photoluminescence and gas adsorption capabilities, relevant for sensor design .

- Thermal stability : Decomposition temperatures exceed 300°C, making them suitable for high-temperature applications .

Advanced: How can researchers resolve contradictions in reported catalytic efficiencies for this compound synthesis?

Answer:

Discrepancies in catalytic yields often arise from:

Q. Methodological recommendations :

- Standardize solvent, temperature, and catalyst loading.

- Use kinetic studies (e.g., in situ IR) to monitor intermediate formation .

- Compare results under identical conditions using reference catalysts (e.g., ZnCl₂) .

Advanced: What strategies enhance the synergistic effects of this compound in mixed-ligand systems for advanced materials?

Answer:

Mixed-ligand approaches combine this compound with carboxylates or N-donor ligands to optimize material properties:

- Dimensional control : Auxiliary ligands like 5-phenyltetrazole adjust CP dimensionality (e.g., 2D → 3D) .

- Electronic modulation : Electron-withdrawing substituents on tetrazole rings tune metal-ligand charge transfer for photocatalytic applications.

- Computational modeling : DFT studies predict binding energies and stability trends, guiding ligand selection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.